

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydrazinobenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydrazinobenzenesulfonic acid*

Cat. No.: *B3030016*

[Get Quote](#)

Abstract

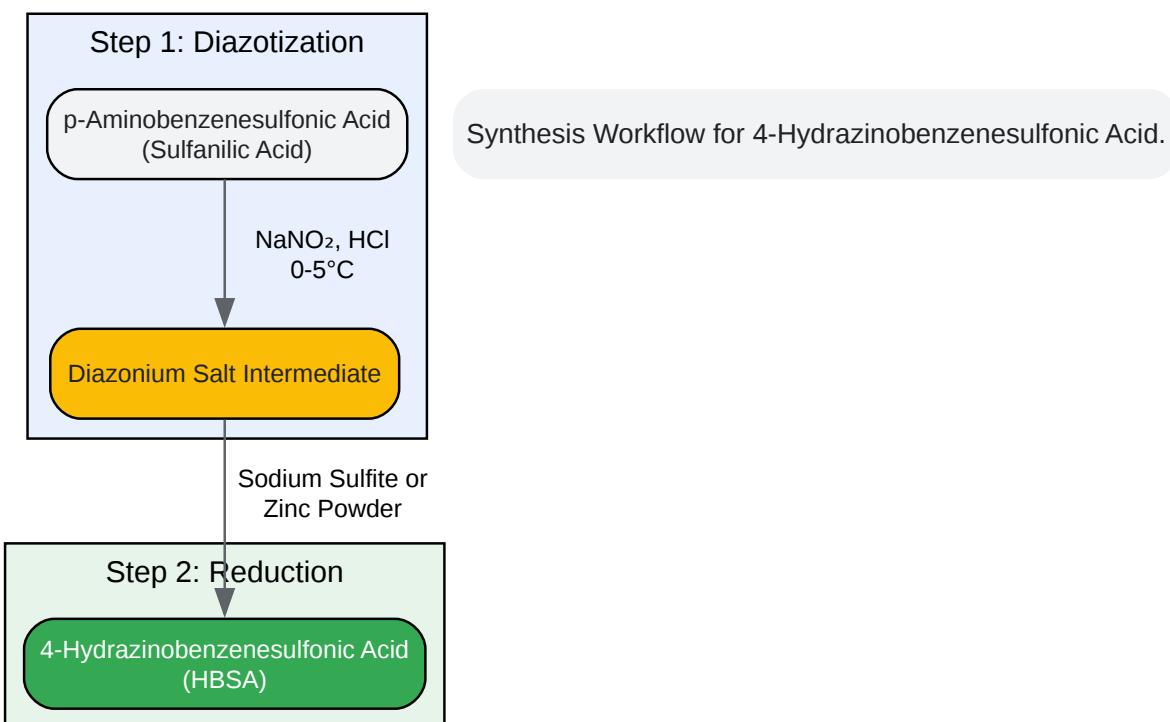
4-Hydrazinobenzenesulfonic acid (HBSA), also known as phenylhydrazine-4-sulfonic acid, is a bifunctional organic compound of significant interest in pharmaceutical and industrial chemistry.^[1] Its unique structure, incorporating both a nucleophilic hydrazine moiety and a hydrophilic sulfonic acid group, dictates its reactivity and physical behavior, making it a versatile intermediate.^[2] This guide provides a comprehensive analysis of the core physicochemical properties of HBSA, detailed and validated experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug development.

Core Physicochemical & Structural Properties

4-Hydrazinobenzenesulfonic acid is typically a white to light yellow or pale beige crystalline powder.^{[3][4]} The presence of the sulfonic acid group renders the molecule highly polar, which significantly influences its solubility and solid-state properties. The compound is often encountered as a hemihydrate, which can affect its molecular weight and handling characteristics.

A summary of its key physicochemical properties is presented below:

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₃ S	[3][5][6]
Molecular Weight	188.20 g/mol	[3][7]
CAS Number	98-71-5	[3][5][8][9]
Appearance	White to light yellow crystalline powder	[3][4]
Melting Point	~286 °C (with decomposition)	[3][4][6][7][10]
Boiling Point	500 °C (estimated)	[3][4]
Solubility	Readily soluble in boiling water; sparingly soluble in cold water; slightly soluble in ethanol, diethyl ether, and DMSO.	[3][4]
pKa	-0.66 ± 0.50 (Predicted)	[3][4]
Stability	Stable under normal conditions; hygroscopic.	[3][4][11]
Key Synonyms	Phenylhydrazine-4-sulfonic acid, p-Sulfophenylhydrazine	[5][12]

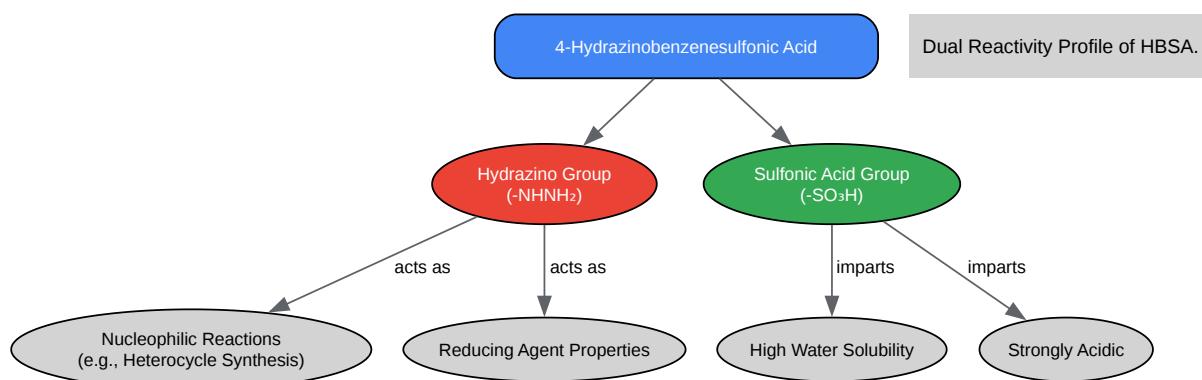

Synthesis, Reactivity, and Mechanistic Insights

The utility of HBSA as a chemical intermediate is rooted in its predictable synthesis and the distinct reactivity of its two functional groups.

Synthesis Pathway: From Sulfanilic Acid to HBSA

The most common and industrially viable synthesis of HBSA begins with p-aminobenzenesulfonic acid (sulfanilic acid).^{[1][13]} The process is a classic two-step reaction sequence involving diazotization followed by reduction.

- **Diazotization:** Sulfanilic acid is treated with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C).[3][13] This reaction converts the primary amine group into a diazonium salt. **Causality:** Maintaining a low temperature is critical because diazonium salts are thermally unstable and can decompose, releasing nitrogen gas, which reduces yield and poses a safety risk.[1]
- **Reduction:** The resulting diazonium salt is then reduced to the corresponding hydrazine. This is typically achieved using a reducing agent like sodium sulfite, sodium bisulfite, or zinc powder.[1][3] An improved "one-pot" synthesis avoids the isolation of the unstable diazonium intermediate, enhancing both the safety and efficiency of the process.[1]


[Click to download full resolution via product page](#)

Synthesis Workflow for 4-Hydrazinobenzenesulfonic Acid.

Reactivity Profile

The chemical behavior of HBSA is a direct consequence of its bifunctional nature.[2]

- **Hydrazino Group (-NHNH₂):** This group is a potent nucleophile and a moderate reducing agent.[2] Its nucleophilicity is the basis for its use in synthesizing heterocyclic compounds, such as pyrazoles, which are common scaffolds in pharmaceuticals. It readily undergoes condensation reactions with aldehydes and ketones.[13]
- **Sulfonic Acid Group (-SO₃H):** As a strong acid, this group imparts excellent water solubility, particularly in hot water, which is a significant advantage for aqueous-phase reactions and purification by recrystallization.[2][4]

[Click to download full resolution via product page](#)

Dual Reactivity Profile of HBSA.

Validated Experimental Protocols

The following protocols represent trusted, field-proven methodologies for the synthesis and analysis of HBSA.

Laboratory Synthesis of HBSA

This protocol is a self-validating system adapted from established chemical literature.[13][14]

Objective: To synthesize **4-hydrazinobenzenesulfonic acid** from p-aminobenzenesulfonic acid.

Materials:

- p-Aminobenzenesulfonic acid (sulfanilic acid)
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) or Sodium bisulfite (NaHSO_3)
- Sodium hydroxide (NaOH)
- Ice, distilled water
- Beakers, magnetic stirrer, thermometer, Buchner funnel

Procedure:

- Preparation of Diazonium Salt Solution: a. In a 500 mL beaker, dissolve 17.3 g of anhydrous p-aminobenzenesulfonic acid in a solution of 23 mL of 23% sodium hydroxide and 100 mL of water.[\[13\]](#) b. To this solution, add 7.0 g of sodium nitrite and stir until dissolved.[\[13\]](#) c. In a separate 1 L three-necked flask equipped with a mechanical stirrer, prepare a solution of 30 mL of concentrated HCl in 100 mL of water.[\[13\]](#) d. Cool the HCl solution to 0 °C in an ice-water bath. e. Crucial Step: Slowly add the sulfanilic acid/sodium nitrite solution dropwise to the cold HCl solution over 30 minutes, ensuring the temperature is strictly maintained between 0-5 °C.[\[3\]](#)[\[13\]](#) This forms the diazonium salt suspension.
- Reduction to Hydrazine: a. In a separate beaker, dissolve 22 g of sodium metabisulfite in 125 mL of water and cool the solution to 0-5 °C.[\[13\]](#) b. Slowly add this cold sulfite solution to the diazonium salt suspension while maintaining the 0-5 °C temperature.[\[13\]](#) c. After the addition is complete, allow the reaction to stir at this temperature for 30 minutes. d. Remove the ice bath and let the mixture warm to room temperature, stirring for an additional 30 minutes.[\[13\]](#)
- Isolation and Purification: a. Add 50 mL of concentrated HCl to the reaction mixture.[\[13\]](#) b. Heat the solution until it boils and becomes transparent, then concentrate it using a rotary evaporator or by boiling.[\[13\]](#) c. Allow the concentrated solution to cool slowly to room temperature and then let it stand overnight to allow for complete crystallization.[\[13\]](#) d. Collect

the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold water.[1][14] e. For higher purity, the crude product can be recrystallized from boiling water, optionally with decolorizing with activated carbon.[13] Dry the final product to obtain light yellow, needle-like crystals of **4-hydrazinobenzenesulfonic acid**.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is paramount, especially for pharmaceutical applications. HPLC is the standard method for quantifying HBSA and any related impurities.[6][15]

Objective: To determine the purity of a synthesized batch of HBSA.

Methodology:

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: UV detection at a wavelength where HBSA has significant absorbance, typically around 254 nm or 280 nm.
- Sample Preparation: Accurately weigh and dissolve a sample of HBSA in the mobile phase or a suitable solvent (like water) to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Analysis: Inject a standard solution of known concentration and the sample solution. Purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method) or by using a calibration curve generated from standards. A purity of >98.0% is common for commercial grades.[15]

Applications in Research and Drug Development

HBSA is a key building block in the synthesis of a wide range of organic molecules.[\[3\]](#)[\[4\]](#)

- Pharmaceutical Intermediate: Its structure is integral to the synthesis of various therapeutic agents. It has been used in the development of antitubercular and antiviral compounds, such as inhibitors of coxsackievirus B3 replication.[\[3\]](#)[\[4\]](#)
- Cancer Research: Research has indicated that the HBSA scaffold may have inhibitory effects on key targets in cancer cell signaling pathways, such as the SHP-2 tyrosine phosphatase.[\[13\]](#) Furthermore, derivatives of hydrazine have been investigated for their anti-cancer properties, including against breast cancer cell lines.[\[16\]](#) While hydrazine sulfate itself has been studied in cancer patients, its efficacy remains a subject of debate.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Dye Manufacturing: It serves as a precursor in the production of various dyes.[\[4\]](#)
- Analytical Chemistry: It is employed as a reagent for the detection and isolation of aldehydes and ketones.[\[7\]](#)[\[13\]](#)

Safety, Handling, and Storage

Proper handling of HBSA is essential for laboratory safety.

- Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.[\[5\]](#)[\[10\]](#)[\[15\]](#) It may also cause respiratory irritation.[\[5\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[10\]](#)[\[15\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhaling dust.[\[15\]](#) Avoid contact with skin and eyes.[\[15\]](#)
- Storage: HBSA is hygroscopic and should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere.[\[3\]](#)[\[6\]](#) It is incompatible with strong oxidizing agents.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]
- 4. 4-Hydrazinobenzenesulfonic acid CAS#: 98-71-5 [m.chemicalbook.com]
- 5. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydrazinobenzenesulfonic Acid | 98-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 4-Hydrazinobenzenesulfonic Acid [drugfuture.com]
- 8. 4-Hydrazinobenzenesulfonic acid - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. accelachem.com [accelachem.com]
- 11. fishersci.com [fishersci.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. Page loading... [wap.guidechem.com]
- 14. prepchem.com [prepchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of hydrazine sulfate in terminal and preterminal cancer patients: results of investigational new drug (IND) study in 84 evaluable patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unconventional therapies for cancer: 4. Hydrazine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unconventional therapies for cancer: 4. Hydrazine sulfate. Task Force on Alternative Therapies of the Canadian Breast Cancer Research Initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydrazinobenzenesulfonic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030016#physicochemical-properties-of-4-hydrazinobenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com